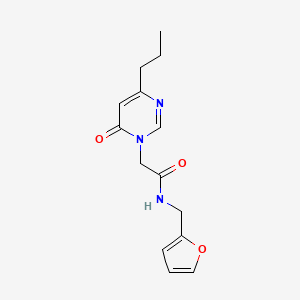

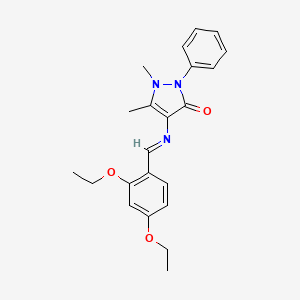

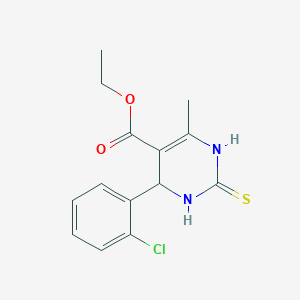

![molecular formula C23H22FN5O2 B2504291 N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3,4-二甲基苯甲酰胺 CAS No. 921889-92-1](/img/structure/B2504291.png)

N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide" is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolo[3,4-d]pyrimidines are heterocyclic aromatic organic compounds that have been extensively studied for their biological activities, including anticancer and anticonvulsant properties, as well as their potential use in positron emission tomography (PET) imaging for tumor detection and neuroinflammation .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multiple steps, including hydrolysis, condensation, and cyclization reactions. For instance, the synthesis of related compounds has been reported to start from simple precursors like ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which undergoes hydrolysis to form a carboxylic acid, followed by reactions with various reagents to yield the desired pyrazolo[3,4-d]pyrimidin-4-ones . Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves condensation and cyclization steps, starting from compounds like ethyl 5-amino-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The crystal structure of related compounds has been determined, revealing details about bond lengths, bond angles, and the overall geometry of the molecule . These structural details are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used for the introduction of fluorine-18, a radioactive isotope used in PET imaging . The reactivity of these compounds can be influenced by the presence of substituents on the rings, which can affect the electron density and, consequently, the reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the molecule. These properties are important for the pharmacokinetics and biodistribution of the compounds. For example, the introduction of fluorine atoms can improve the lipophilicity of the molecule, which can enhance brain uptake in PET imaging applications . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) and provide insight into the reactivity of the compound .

Case Studies

Several case studies have demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives in various applications. For example, some derivatives have shown potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line . Others have been evaluated as PET imaging agents for tumor detection and neuroinflammation, with promising results in both in vitro and in vivo studies . Additionally, certain derivatives have been found to possess anxiolytic effects without potentiating the central nervous system depressant effects of ethanol or barbiturates, suggesting a unique mechanism of action .

科学研究应用

合成策略和药用特性

吡唑并[1,5-a]嘧啶骨架在结构上与指定化合物相关,以其广泛的药用特性而闻名,例如抗癌、中枢神经系统药物、抗感染、抗炎等等。这些衍生物的构效关系 (SAR) 研究引起了人们的注意,表明在药物开发中具有重要的探索空间。这些化合物的合成策略包括各种创新方法,允许衍生出针对各种疾病的先导化合物 (Cherukupalli 等人,2017)。

治疗应用

吡唑并嘧啶与给定的化合物密切相关,由于其与嘌呤在结构上的相似性,已显示出对各种疾病状况的潜在治疗意义。它们作为腺苷拮抗剂的生物活性为中枢神经系统、心血管系统、癌症和炎症等领域的药用应用打开了大门。它们的生化特性已通过各种分析进行评估,表明它们的广泛药用意义 (Chauhan & Kumar,2013)。

杂环化学的进展

对吡唑并[3,4-d]嘧啶及相关结构的研究促进了杂环化合物的合成,为药物的开发提供了新的途径。多组分反应 (MCR) 的探索为合成复杂分子提供了一种环保的方法,包括基于吡唑并[3,4-d]嘧啶骨架的分子。此类方法强调了开发具有优化特性的新候选药物的创造潜力 (Dhanalakshmi 等人,2021)。

作用机制

The mechanism of action of this compound involves the activation of soluble guanylate cyclase, which leads to vasodilation . In addition, it was observed that a related compound could reduce the expression of COL1A1 in HSC-T6 cells, which means that the extracellular matrix molecules’ deposition was also reduced .

属性

IUPAC Name |

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O2/c1-15-7-8-17(11-16(15)2)22(30)25-9-10-29-21-19(12-27-29)23(31)28(14-26-21)13-18-5-3-4-6-20(18)24/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIICEQLIMJYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

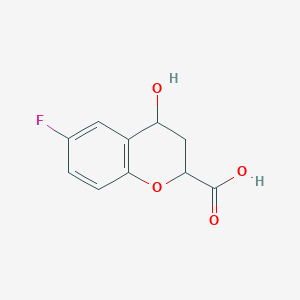

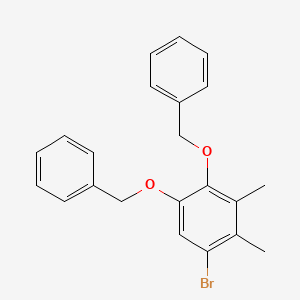

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)

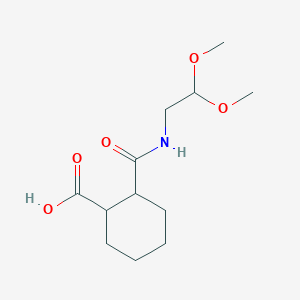

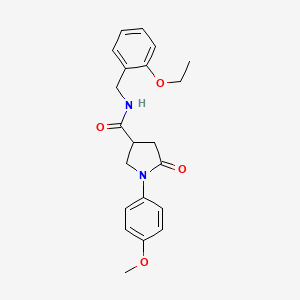

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

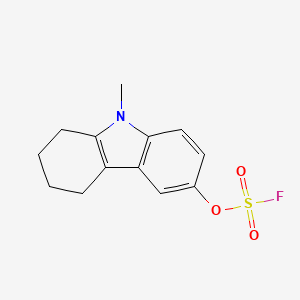

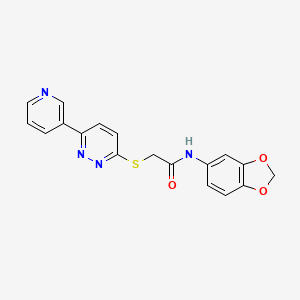

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)

![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)